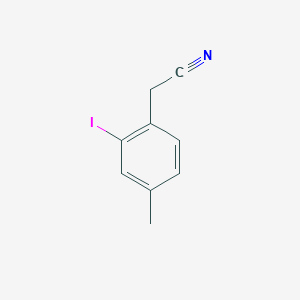
2-(2-Iodo-4-methylphenyl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Iodo-4-methylphenyl)acetonitrile is an organic compound with the molecular formula C9H8IN It is characterized by the presence of an iodine atom and a nitrile group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Iodo-4-methylphenyl)acetonitrile typically involves the iodination of 4-methylphenylacetonitrile. A common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom into the aromatic ring.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
2-(2-Iodo-4-methylphenyl)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can convert the nitrile group to an amine.
Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the nitrile group to a carboxylic acid.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as azides or cyanides.
Reduction: The major product is the corresponding amine.
Oxidation: The major product is the corresponding carboxylic acid.
科学的研究の応用
2-(2-Iodo-4-methylphenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of radiolabeled compounds for imaging studies.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(2-Iodo-4-methylphenyl)acetonitrile is primarily related to its chemical reactivity. The iodine atom and nitrile group can participate in various chemical reactions, making the compound a versatile intermediate in organic synthesis. The specific molecular targets and pathways would depend on the context of its use, such as in drug development or material science.
類似化合物との比較
Similar Compounds
- 2-Iodophenylacetonitrile
- 4-Iodo-2-methylphenylacetonitrile
- 2-Bromo-4-methylphenylacetonitrile
Comparison
2-(2-Iodo-4-methylphenyl)acetonitrile is unique due to the specific positioning of the iodine and methyl groups on the phenyl ring. This positioning can influence the compound’s reactivity and the types of reactions it can undergo, making it distinct from other similar compounds.
特性
分子式 |
C9H8IN |
|---|---|
分子量 |
257.07 g/mol |
IUPAC名 |
2-(2-iodo-4-methylphenyl)acetonitrile |
InChI |
InChI=1S/C9H8IN/c1-7-2-3-8(4-5-11)9(10)6-7/h2-3,6H,4H2,1H3 |
InChIキー |
OLTDZANEXQLXND-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)CC#N)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


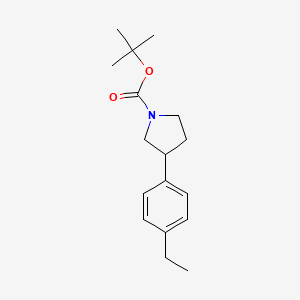
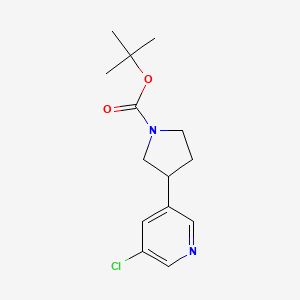
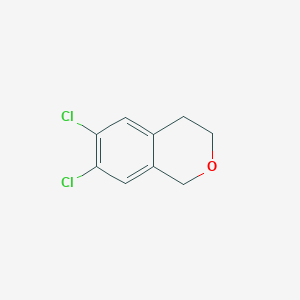
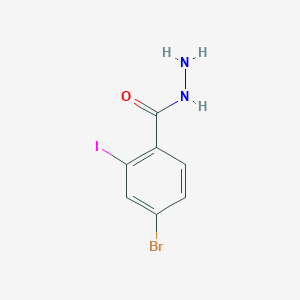
![Ethyl 5-pivaloyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B13662420.png)
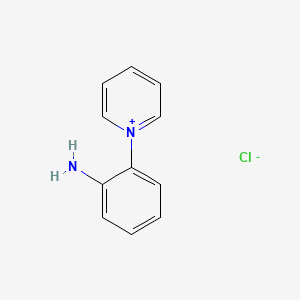
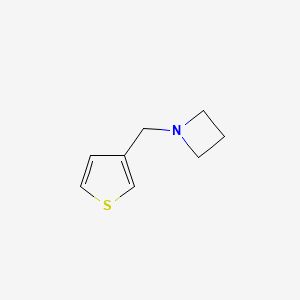
![6-Bromo-1-ethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13662446.png)
![3-(4-Chlorophenyl)-4-phenyl-N-[[4-(trifluoromethyl)phenyl]sulfonyl]-4,5-dihydro-1H-pyrazole-1-carboxamide](/img/structure/B13662454.png)


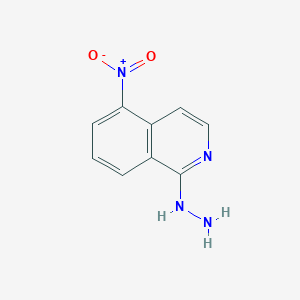
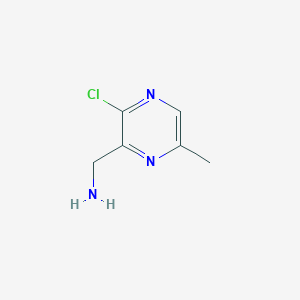
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid dihydrochloride](/img/structure/B13662499.png)
